

Application Notes and Protocols for PAT-048 in Animal Models

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Compound of Interest

Compound Name: PAT-048

Cat. No.: B15575955

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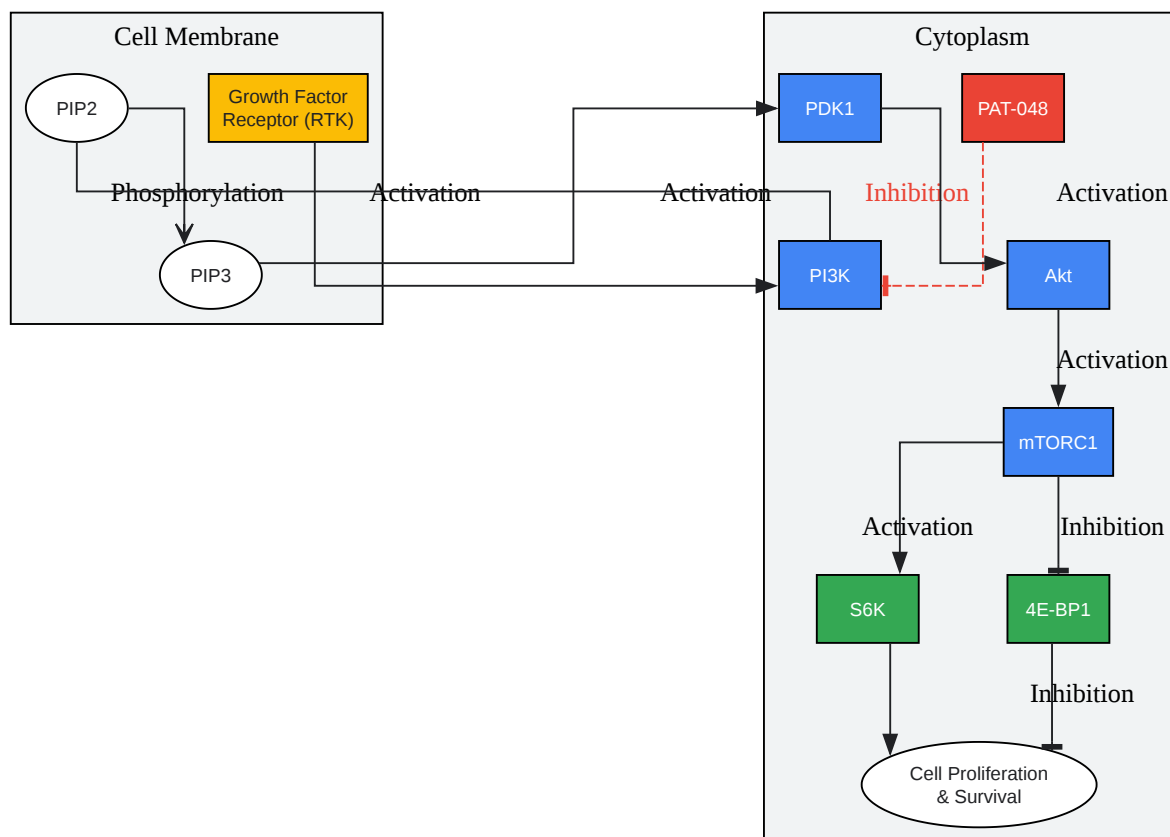
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Introduction to PAT-048

PAT-048 is a novel, potent, and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). It is under investigation for its potential as a therapeutic agent in various oncology indications. Preclinical data suggest that **PAT-048** effectively suppresses the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth, and is frequently dysregulated in human cancers. These application notes provide detailed protocols for the use of **PAT-048** in preclinical animal models to evaluate its pharmacokinetic properties, efficacy, and safety profile.

Mechanism of Action: **PAT-048** competitively binds to the ATP-binding pocket of the p110 α subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, including Akt and mTOR, leading to the inhibition of tumor cell growth and induction of apoptosis.

Diagram 1: **PAT-048** Mechanism of Action



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **PAT-048**.

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] Murine PK studies help guide dose selection and scheduling for efficacy and toxicology studies.[1] The following tables summarize the key pharmacokinetic parameters of **PAT-048** in CD-1 mice following a single dose administration.

Table 1: Pharmacokinetic Parameters of **PAT-048** in CD-1 Mice Data are presented as mean \pm SD (n=3 mice per group).

Parameter	Intravenous (IV) @ 2 mg/kg	Oral (PO) @ 10 mg/kg
Cmax (ng/mL)	1250 \pm 150	850 \pm 110
Tmax (h)	0.08	1.0
AUC(0-last) (ng·h/mL)	1800 \pm 210	4500 \pm 550
AUC(0-inf) (ng·h/mL)	1850 \pm 220	4650 \pm 580
t _{1/2} (h)	2.5 \pm 0.4	4.8 \pm 0.7
Clearance (CL) (mL/min/kg)	18.0 \pm 2.2	-
Volume of Distribution (Vd) (L/kg)	3.9 \pm 0.5	-

| Oral Bioavailability (F%) | - | ~50% |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t_{1/2}: Half-life.

In Vivo Efficacy Data

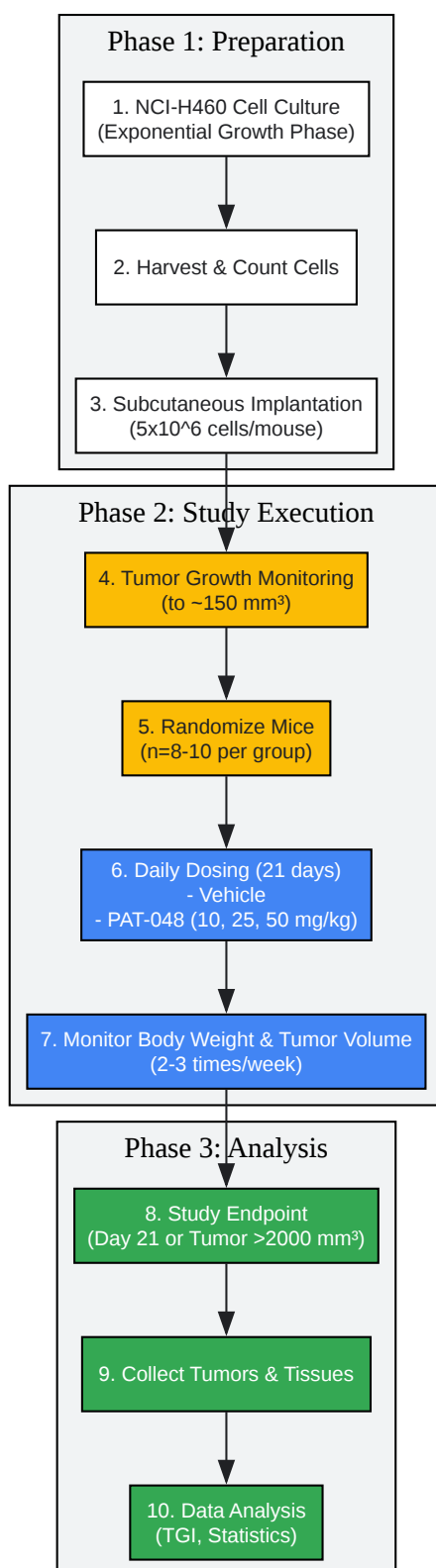
PAT-048 has demonstrated significant anti-tumor activity in various human cancer xenograft models. The following data is from a study using an NCI-H460 (non-small cell lung cancer) xenograft model in athymic nude mice.

Table 2: Efficacy of **PAT-048** in NCI-H460 Xenograft Model Treatment was administered orally (PO), once daily (QD) for 21 days. Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm ³) ± SEM (Day 21)	TGI (%)	p-value vs. Vehicle
Vehicle Control	-	1520 ± 180	-	-
PAT-048	10	988 ± 125	35%	<0.05
PAT-048	25	547 ± 95	64%	<0.001

| **PAT-048** | 50 | 290 ± 68 | 81% | <0.0001 |

Diagram 2: Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical mouse xenograft efficacy study.

Experimental Protocols

This protocol describes the preparation of a suspension formulation suitable for oral gavage in mice.

Materials:

- **PAT-048** powder
- Vehicle components:
 - 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC)
 - 0.1% (v/v) Tween® 80
 - Sterile deionized water
- Mortar and pestle
- Stir plate and magnetic stir bar
- Sterile tubes

Procedure:

- Calculate the required amount of **PAT-048** and vehicle components based on the desired final concentration and volume.
- Prepare the vehicle solution: Dissolve HPMC and Tween® 80 in sterile water. Mix thoroughly using a stir plate until a clear solution is formed.
- Weigh the **PAT-048** powder and place it in a mortar.
- Add a small amount of the vehicle to the powder and triturate with the pestle to create a uniform paste. This prevents clumping.
- Gradually add the remaining vehicle to the paste while continuously stirring.

- Transfer the suspension to a sterile tube and continue to mix using a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.
- Note: Always prepare the formulation fresh on the day of the experiment and keep it stirring during the dosing procedure to maintain a uniform suspension.

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent evaluation of **PAT-048** efficacy. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Animals:

- Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

Procedure:

- Cell Implantation:
 - Harvest tumor cells (e.g., NCI-H460) during their exponential growth phase.
 - Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5×10^7 cells/mL.
 - Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, **PAT-048** at different doses).
- Treatment:
 - Administer **PAT-048** or vehicle via oral gavage at the specified dose and schedule (e.g., once daily). The dosing volume is typically 10 mL/kg.

- Monitoring:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the animals for any signs of toxicity or distress.
- Endpoint:
 - Conclude the study when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³), or after a fixed duration (e.g., 21 days).
 - At the endpoint, euthanize the mice and collect tumors, blood, and other tissues for further analysis (e.g., pharmacodynamics, histology).

This protocol describes a serial bleeding method for obtaining a PK profile from a single mouse, which reduces animal usage and inter-animal variability.[\[1\]](#)

Animals:

- Male CD-1 mice, 8-10 weeks old.

Procedure:

- Dosing:
 - Administer **PAT-048** via the desired route (e.g., intravenous tail vein injection or oral gavage).
- Blood Sampling:
 - Collect blood samples (~50 µL) at predetermined time points. Typical time points for an oral dose are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[\[2\]](#)
 - Use a suitable method for serial sampling, such as submandibular vein puncture.
 - Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Preparation:

- Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Sample Analysis:
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
 - Determine the concentration of **PAT-048** in the plasma samples using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]
- Data Analysis:
 - Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.[2]

Safety and Toxicology

Preclinical safety and toxicology studies are critical for identifying potential adverse effects.[3] While animal models are extensively used, it is important to acknowledge that they may not always perfectly predict human toxicities.[4][5]

Preliminary Toxicology in Mice (7-day study):

- Doses: 50, 100, and 200 mg/kg (PO, QD)
- Observations: No mortality or significant clinical signs of toxicity were observed.
- Body Weight: No significant changes in body weight compared to the vehicle control group.
- Gross Pathology: No abnormal findings at necropsy.
- Conclusion: The No Observed Adverse Effect Level (NOAEL) in this acute study was determined to be >200 mg/kg/day. More extensive toxicology studies in at least two species (one rodent, one non-rodent) are required for further development.[6]

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